2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O3. It is also known by its synonym, 1,3-Bis(4-methoxyphenyl)-2-propyn-1-one . This compound is characterized by the presence of two methoxyphenyl groups attached to a propynone backbone, making it a member of the chalcone family. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as sodium hydroxide . The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can induce autophagy by modulating signaling pathways related to cellular metabolism . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- can be compared with other similar compounds such as:
1,3-Bis(4-methoxyphenyl)-1-propanone: This compound has a similar structure but lacks the propynone moiety, which affects its reactivity and biological activity.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: This compound is a reduced form of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-, with an alcohol group instead of a carbonyl group.
The uniqueness of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- lies in its specific structural features that confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
65418-71-5 |
---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1,3-bis(4-methoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,1-2H3 |
InChI-Schlüssel |
VQJWMEHHOBXLIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.